molecular formula C13H16F3N3O B2436697 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1797328-38-1

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2436697
CAS No.: 1797328-38-1
M. Wt: 287.286
InChI Key: XZKCBTXAMKVZKD-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a multifaceted organic compound. Its unique structure combines a pyrazole ring and cyclopropane moieties, alongside a trifluoromethyl group that adds significant stability and reactivity. Its application in scientific research and industry has garnered substantial interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide often begins with the construction of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved through nucleophilic or electrophilic trifluoromethylation. The formation of the cyclopropane ring typically involves a cyclopropanation reaction with ethyl diazoacetate and a transition metal catalyst.

Industrial Production Methods

In an industrial setting, large-scale synthesis is facilitated by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Ensuring high yield and purity is paramount, which is often achieved through the meticulous control of reaction parameters and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical transformations, including:

  • Oxidation: : Often leading to the formation of ketones or acids.

  • Reduction: : Produces alcohols or amines depending on the conditions.

  • Substitution Reactions: : Nucleophilic or electrophilic substitutions result in the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses agents like potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or hydrogen with a palladium catalyst.

  • Substitution: : Various halogenating agents, or nucleophiles like alkoxides.

Major Products

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is widely used in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential in modulating biological pathways.

  • Medicine: : Explored for therapeutic potentials, especially in the realm of anti-inflammatory and anti-cancer drugs.

  • Industry: : Utilized in materials science for creating polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

  • N-(2-(5-Cyclopropyl-3-chloromethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Uniqueness

Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide stands out due to the trifluoromethyl group, which imparts superior stability and reactivity, making it particularly valuable in medicinal chemistry and other applications.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)11-7-10(8-1-2-8)19(18-11)6-5-17-12(20)9-3-4-9/h7-9H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKCBTXAMKVZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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